molecular formula C16H18F2N2O2 B2695606 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide CAS No. 898356-86-0

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide

Cat. No. B2695606
M. Wt: 308.329
InChI Key: QFPORNBHADNLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide” is a chemical compound with the molecular formula C16H18F2N2O21. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide”. However, the synthesis of similar compounds often involves the reaction of an amine with an acid chloride or anhydride to form an amide. The specific reactants and conditions would depend on the exact structure of the desired product.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. Unfortunately, I couldn’t find specific spectroscopic data for “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide”.



Chemical Reactions Analysis

The chemical reactions that “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide” can undergo would depend on its molecular structure. Amides, for example, can be hydrolyzed to form a carboxylic acid and an amine. They can also react with Grignard reagents to form ketones. However, without specific information on the reactivity of this compound, it’s difficult to predict its behavior in chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide”.


Scientific Research Applications

Chemical Structure Analysis and Synthesis Techniques

Research into compounds structurally related to N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide has focused on their synthesis, characterization, and the study of their chemical structures. Studies have shown that variations in the cyclohexene structure and the introduction of different substituents can significantly affect the properties and potential applications of these compounds. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been explored, demonstrating the impact of aryl substituents on the compound's properties (Özer, Arslan, VanDerveer, & Külcü, 2009; Ozer, Arslan, VanDerveer, & Binzet, 2009).

Potential Biological Activities

Several studies have aimed to uncover potential biological activities of compounds with structural similarities to N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide. One area of focus has been their antimicrobial properties, as seen in the synthesis of substituted cyclohexenone derivatives and their evaluation against various bacterial strains (Akbari & Shah, 2019). Additionally, the potential anticancer activity of related compounds has been investigated, with some derivatives showing moderate to excellent activity against different cancer cell lines, highlighting the potential for development into therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalytic Applications and Chemical Reactions

Research has also delved into the catalytic applications of compounds structurally related to N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide. The study of new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines has shown their effectiveness in the oxidation of cyclohexene, providing insights into the development of new catalysts for organic synthesis processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Safety And Hazards

As with any chemical, handling “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide” should be done with appropriate safety precautions. However, specific safety and hazard information for this compound was not available in the sources I found.


Future Directions

The future directions for research on “N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-difluorophenyl)oxamide” would depend on its potential applications. As it is not intended for human or veterinary use1, it may be of interest for its chemical properties or as a starting material for the synthesis of other compounds. However, without more information, it’s difficult to predict specific future directions.


Please note that this information is based on the limited data available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPORNBHADNLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide

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